D-Fructose-13C6
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Overview
Description
D-Fructose-13C6: is a stable isotope-labeled compound of D-fructose, a naturally occurring monosaccharide found in many plants. The compound is labeled with carbon-13, a non-radioactive isotope of carbon, which makes it useful in various scientific research applications, particularly in metabolic studies and tracer experiments .
Mechanism of Action
Target of Action
D-Fructose-13C6, a labeled form of D-Fructose, is a naturally occurring monosaccharide found in many plants . It is primarily targeted by the enzymes involved in fructose metabolism, such as fructokinase .
Mode of Action
This compound interacts with its targets, the enzymes involved in fructose metabolism, to undergo various metabolic processes. It is derived, in addition to glucose, from the breakdown of sucrose by sucrase in the intestine . It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, which is an intermediate in the production of D-glucose via gluconeogenesis .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, an intermediate in the production of D-glucose via gluconeogenesis . Deficiencies in the enzymes that metabolize D-fructose can lead to inborn errors of metabolism that range from benign, for fructokinase deficiency, to severe, for hereditary fructose intolerance .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of regular D-Fructose. It is rapidly cleared by the intestines and liver and is catabolized for energetic purposes, converted to glucose and its polymeric storage form, glycogen, or to fatty acids and is stored as triglycerides .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to energy production and storage. It contributes to the production of glucose via gluconeogenesis and the formation of glycogen for energy storage . When fructose is consumed in excess, it may contribute to the pathogenesis of cardiometabolic disease . Fructose significantly reduces peak glycolytic and peak mitochondrial metabolism without altering related gene or protein expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism . Additionally, the physiological environment, such as the pH and temperature, can also impact its stability and action .
Biochemical Analysis
Biochemical Properties
D-Fructose-13C6, like its unlabeled counterpart, plays a significant role in various biochemical reactions. It is derived from the breakdown of sucrose by the enzyme sucrase . As a monosaccharide, this compound can interact with various enzymes and proteins, including those involved in carbohydrate metabolism .
Cellular Effects
The presence of this compound can influence various cellular processes. For instance, it serves as a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, an intermediate in the production of D-glucose via gluconeogenesis . This process is crucial for maintaining glucose levels in the body, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. For example, it can bind to enzymes involved in carbohydrate metabolism, influencing their activity . These interactions can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, an intermediate in gluconeogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Fructose-13C6 typically involves the incorporation of carbon-13 into the D-fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the biosynthesis of D-fructose. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the fructose .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using carbon-13 labeled substrates. The process is optimized to achieve high yields and purity, often exceeding 99% . The production is carried out under stringent quality control measures to ensure the consistency and reliability of the labeled compound.
Chemical Reactions Analysis
Types of Reactions: : D-Fructose-13C6 undergoes various chemical reactions similar to those of non-labeled D-fructose. These include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of D-gluconic acid-13C6, while reduction can yield D-sorbitol-13C6 .
Scientific Research Applications
Chemistry: : In chemistry, D-Fructose-13C6 is used as a tracer in metabolic studies to track the pathways and transformations of fructose in various biochemical processes .
Biology: : In biological research, it is used to study the metabolism of fructose in living organisms, providing insights into how fructose is processed and utilized at the cellular level .
Medicine: : In medical research, this compound is used to investigate the role of fructose in metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease. It helps in understanding the metabolic pathways and potential therapeutic targets for these conditions .
Industry: : In the industrial sector, this compound is used in the development of new pharmaceuticals and nutraceuticals. It is also employed in quality control processes to ensure the consistency and purity of fructose-containing products .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to D-Fructose-13C6 include other carbon-13 labeled sugars such as D-glucose-13C6, D-mannose-13C6, and D-galactose-13C6 .
Uniqueness: : The uniqueness of this compound lies in its specific labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic fate of fructose is crucial .
Properties
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-HJLYHLTLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C](=O)[13CH2]O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.